N-methyl-3-(methylamino)benzamide
Description
N-Methyl-3-(methylamino)benzamide is a benzamide derivative characterized by a methyl group and a methylamino substituent at the 3-position of the benzamide ring. Benzamides are a versatile class of compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N-methyl-3-(methylamino)benzamide |
InChI |
InChI=1S/C9H12N2O/c1-10-8-5-3-4-7(6-8)9(12)11-2/h3-6,10H,1-2H3,(H,11,12) |
InChI Key |
GAUPMKCSFPCUGP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=C1)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(methylamino)benzamide can be achieved through various methods. One common approach involves the direct condensation of benzoic acids and amines. For instance, the reaction of 3-methylaminobenzoic acid with methylamine under appropriate conditions can yield this compound . This reaction can be facilitated by using catalysts such as diatomite earth immobilized with Lewis acidic ionic liquids under ultrasonic irradiation, which provides a green and efficient pathway .
Industrial Production Methods
In industrial settings, the production of benzamides often involves the use of high-yielding and eco-friendly processes. The use of ultrasonic irradiation and recoverable catalysts can significantly enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(methylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
N-methyl-3-(methylamino)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-methyl-3-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural and functional differences between N-methyl-3-(methylamino)benzamide and its analogs:
Key Observations:
- Substituent Position: The 3-position methylamino group in the target compound contrasts with 4-position substituents in neuroleptic analogs (), which may alter receptor binding specificity.
- Synthesis Challenges : highlights difficulties in amide formation via ester amidation, suggesting the target compound may require optimized methods (e.g., acyl chloride routes).
Physicochemical and Structural Properties
- Crystal Structure: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () has a well-defined X-ray structure with an N,O-bidentate motif. The target compound’s methylamino group may disrupt such coordination, limiting use in metal catalysis .
- Lipophilicity: DEET’s logP (~2.0) enables skin permeation, whereas the target compound’s methylamino group may lower logP, favoring oral administration .
Biological Activity
N-methyl-3-(methylamino)benzamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a benzamide framework with two methyl groups attached to the nitrogen atoms. Its molecular formula is , and it has a molecular weight of approximately 178.23 g/mol. The compound's unique structure contributes to its biological activity, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of certain pathways, which can modulate various biological processes. For instance, it has been noted for its potential antiviral properties, particularly against viruses such as Hepatitis B virus (HBV) .
Antiviral Activity
Recent studies have suggested that this compound derivatives may exhibit broad-spectrum antiviral effects . For example, compounds similar to this benzamide have been shown to enhance intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication . This mechanism positions this compound as a candidate for further exploration in antiviral therapies.
Antibacterial and Antioxidant Properties
In addition to its antiviral potential, this compound has been investigated for its antibacterial and antioxidant activities. These properties suggest that the compound could be beneficial in treating infections or conditions characterized by oxidative stress .
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound and its derivatives:
- Antiviral Efficacy Against HBV :
-
Structure-Activity Relationship (SAR) :
- Research into the SAR of related compounds has shown that modifications to the benzamide structure can significantly influence biological activity. For instance, substituents on the benzene ring can enhance or diminish potency against specific targets .
- Neuroleptic Activity :
Summary of Biological Activities
Structure-Activity Relationship Examples
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-4-(methylamino)benzamide | Methylamino group at different position | Variation in biological activity |
| 4-Amino-N,N-dimethylbenzamide | Additional dimethyl group | Enhanced solubility and reactivity |
| N-Methyl-3-(dimethylamino)benzamide | Dimethyl substitution | Potentially increased steric hindrance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
